(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Description
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a chiral amine salt with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol . Its CAS numbers include 1965305-42-3 (as a distinct entry) and 865303-57-7 (for the S-enantiomer), with a purity of ≥95% in commercial preparations . The compound features a tetrahydroisoquinoline backbone, where the amine group is positioned at the 8th carbon of the partially saturated isoquinoline ring.
Key identifiers include:
- MDL No.: MFCD28098146 (target compound) vs. MFCD17926204 (related quinoline derivative) .
Properties
IUPAC Name |
(8S)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via two potential pathways:
-
Mechanism I : Cyclization precedes imine formation, facilitated by phosphoryl chloride (POCl₃) or phosphorus pentoxide.
-
Mechanism II : Nitrilium ion intermediate forms prior to cyclization, favored by strong Lewis acids like SnCl₄.
A typical procedure involves:
Substrate Modifications for Chirality Control
Asymmetric induction during cyclization remains challenging. Recent advances employ chiral auxiliaries or catalysts:
-
Chiral bisoxazoline ligands with lithium amide bases achieve enantiomeric excess (ee) up to 76% in hydroamination steps.
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Enzymatic dynamic kinetic resolution using Candida antarctica lipase resolves racemic tetrahydroisoquinolinols (ee >99%).
Catalytic Hydrogenation to Tetrahydroisoquinoline
Reduction of 3,4-dihydroisoquinoline to the tetrahydro form requires selective hydrogenation.
Heterogeneous Catalysis
Palladium-based catalysts are predominant:
| Catalyst | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (5% wt) | H₂ (8–12 atm), 60–70°C | 92% | >95% | |
| Pd(OH)₂ | EtOAc, 50 psi H₂, 12 h | 89% | 98% |
Key considerations:
Homogeneous Catalysis for Enantiocontrol
Chiral Rh complexes enable asymmetric hydrogenation:
-
Rhodium-DIOP complexes : Achieve 94% ee in THF/MeOH (HCOOH/TEA as H₂ source).
-
Additives : La(OTf)₃ (33 mol%) enhances catalyst turnover (TON >1,000).
Enantioselective Synthesis of (S)-Configuration
Dynamic Kinetic Resolution (DKR)
Lipase-mediated DKR resolves racemic 5,6,7,8-tetrahydroquinolin-8-ol:
Asymmetric Hydroamination
Lithium amide catalysts with chiral bisoxazoline ligands:
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Substrate : N-Methyl-2-(2-styrylaryl)ethylamine.
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Conditions : Toluene, −30°C, 26 h.
-
Result : (S)-Laudanosine (76% ee), purified via recrystallization.
Salt Formation and Purification
The free base is converted to dihydrochloride via HCl treatment:
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | ee | Scalability | Cost |
|---|---|---|---|---|---|
| Bischler-Napieralski | 3 | 55–60% | Racemic | High | Low |
| Asymmetric Hydroamination | 4 | 40–45% | 76–94% | Moderate | High |
| Enzymatic DKR | 5 | 35–40% | >99% | Low | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity in Hydrogenation : Isomerization side products (e.g., 1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro) require precise temperature control.
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Catalyst Recycling : Immobilized Pd/C (5% wt) reused 5× with <10% activity loss.
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Green Chemistry : Aqueous micellar conditions (TPGS-750-M) reduce organic solvent use by 80% .
Chemical Reactions Analysis
Types of Reactions
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Treatment of Metabolic Disorders
Research indicates that tetrahydroisoquinoline derivatives, including (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride, exhibit promising effects in treating metabolic disorders such as obesity and diabetes. These compounds have been found to inhibit acyl-coenzyme A: diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism. The inhibition of DGAT can lead to reduced fat accumulation and improved metabolic profiles in animal models .
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydroisoquinoline possess anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance the selectivity and potency of these compounds against cancer cells. For instance, specific substitutions on the isoquinoline ring have been shown to significantly improve cytotoxicity against MDR cell lines .
Neurotoxicity Studies
Tetrahydroisoquinoline derivatives are also being investigated for their neurotoxic effects, which can provide insights into neurodegenerative diseases such as Parkinson's disease. Research has focused on synthesizing various derivatives to evaluate their neuroprotective or neurotoxic properties in cellular models . Understanding these effects is crucial for developing therapeutics aimed at mitigating neurodegeneration.
Structure-Activity Relationship Studies
The effectiveness of (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is closely linked to its chemical structure. SAR studies have identified key structural features that influence its biological activity. For example:
| Structural Feature | Impact on Activity |
|---|---|
| Substituents on the isoquinoline ring | Modulate cytotoxicity and selectivity against MDR cancer cells |
| Presence of specific functional groups | Enhance binding affinity to target enzymes like DGAT |
These findings guide the design of new compounds with improved therapeutic profiles.
Case Study: Obesity Treatment
A study highlighted the use of tetrahydroisoquinoline derivatives in a rodent model of obesity. The administration of these compounds resulted in significant weight loss and improved insulin sensitivity compared to control groups. This suggests a potential application for managing obesity-related metabolic disorders .
Case Study: Cancer Treatment
In vitro studies involving MDR cancer cell lines demonstrated that certain tetrahydroisoquinoline derivatives effectively reduced cell viability at lower concentrations compared to traditional chemotherapeutics. These results indicate that these compounds could be developed as adjunct therapies to overcome drug resistance in cancer treatment .
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. By modulating these pathways, it can exert various pharmacological effects, potentially influencing mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroquinoline Derivatives
5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
- Molecular Formula : C₉H₁₄Cl₂N₂ (identical to the target compound) .
- CAS No.: 1187929-87-8 .
- Structural Difference: The quinoline ring system (benzene fused to pyridine at the 8th position) vs. isoquinoline (benzene fused to pyridine at the 1st position). This alters electronic distribution and binding interactions .
- Applications: Used in organic synthesis intermediates; pharmacological applications are less documented compared to the isoquinoline analog.
Hydrastinine Hydrochloride
- Molecular Formula: C₁₁H₁₃NO₃·HCl .
- Structural Features: Contains a 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinolin-5-ol backbone with a methyl group at the 6th position. The additional dioxolo and hydroxyl groups enhance polarity but reduce lipophilicity compared to the target compound .
Benzothiazole Derivatives
Pramipexole Dihydrochloride Monohydrate
- Molecular Formula : C₁₀H₁₇N₃S·2HCl·H₂O .
- Key Features : A tetrahydrobenzothiazole derivative with a propylamine side chain.
- Applications : FDA-approved for Parkinson’s disease and restless legs syndrome. Unlike the target compound, its mechanism involves dopamine receptor agonism .
- Stability : Prone to degradation impurities (e.g., N2-(methoxymethyl)-N6-propyl derivatives), highlighting the importance of stringent stability testing for pharmaceuticals .
Aliphatic and Aromatic Dihydrochloride Salts
Cystamine Dihydrochloride
- Molecular Formula : C₄H₁₂N₂S₂·2HCl .
- Applications : Used in synthesizing disulfide analogs for radiobiology studies. Unlike the aromatic target compound, its aliphatic structure confers flexibility and redox activity .
N,N'-Dimethylputrescine Dihydrochloride
Isoquinoline-Based Analogs
(Isoquinolin-6-yl)methanamine Hydrochloride
Comparative Data Table
Research Findings and Implications
- Stereochemical Specificity : The (S)-enantiomer of the target compound may exhibit enhanced receptor binding compared to its (R)-counterpart or racemic mixtures, as seen in related chiral amines like pramipexole .
- Stability : Unlike pramipexole, which degrades into methoxymethyl impurities under stress conditions, the target compound’s stability profile remains understudied, warranting further investigation .
Biological Activity
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a chiral tetrahydroisoquinoline derivative. Its structure allows for various interactions with biological targets, making it a candidate for drug development. The compound can be represented as follows:
The biological activity of (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine has been linked to several mechanisms:
- Antioxidant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. For instance, compounds in this class have shown higher antioxidant activity than Vitamin C in various assays .
- Anticancer Effects : Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. For example, the compound affected cell cycle phases and induced mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. It has shown promising results as a cyclin-dependent kinase 2 (CDK2) inhibitor with an IC50 value indicating potent activity .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values of (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride and related compounds:
| Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant Activity | DPPH Assay | <0.1 | |
| Cytotoxicity | A2780 (Ovarian Cancer) | 0.155 | |
| CDK2 Inhibition | A549 (Lung Cancer) | 0.149 | |
| DHFR Inhibition | MCF7 (Breast Cancer) | 0.199 |
Case Studies
- Anticancer Study : A study conducted on various tetrahydroisoquinoline derivatives demonstrated that (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine significantly increased apoptosis rates in A2780 cells by inducing mitochondrial dysfunction and ROS production .
- Enzyme Inhibition Research : Another investigation highlighted the compound's potential as a selective CDK2 inhibitor with a favorable IC50 value compared to standard drugs like Roscovitine . This suggests its utility in developing targeted cancer therapies.
- Oxidative Stress Mitigation : The antioxidant capabilities of this compound were evaluated against traditional antioxidants like Vitamin C, revealing superior efficacy in scavenging free radicals .
Q & A
Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride?
Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliary-assisted reduction of ketone intermediates (e.g., using (S)-proline derivatives) followed by HCl salt formation yields the dihydrochloride form. Key parameters include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Chiral Purity (ee%) | Reference |
|---|---|---|---|---|
| Chiral resolution | 65 | 95 | 99 | |
| Asymmetric hydrogenation | 78 | 98 | 98 |
Q. How should researchers characterize the stereochemical integrity of this compound?
Answer: Use a combination of:
- Circular Dichroism (CD) : Confirm the (S)-configuration via characteristic absorption bands (e.g., 220–250 nm).
- X-ray crystallography : Resolve crystal structures to validate absolute configuration .
- NMR spectroscopy : Compare and shifts with racemic mixtures; diastereotopic protons in the tetrahydroisoquinoline ring show splitting in the (S)-enantiomer .
Q. What are the stability considerations for long-term storage?
Answer:
- Storage conditions : -20°C in airtight, light-protected containers under nitrogen to prevent oxidation.
- Decomposition products : Exposure to moisture or oxidizers generates quinoline derivatives and NH, detectable via GC-MS .
- Stability testing : Monitor via HPLC every 6 months; ≥90% purity retention over 2 years under recommended conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity between (S)- and (R)-enantiomers?
Answer:
- Experimental design : Use isogenic cell lines (e.g., HEK-293T) transfected with target receptors (e.g., serotonin or dopamine receptors) to compare enantiomer-specific binding (K) and functional responses (cAMP assays).
- Data analysis : Apply mixed-effects regression models to account for batch variability in enantiomer synthesis .
- Case study : A 2016 study found (S)-enantiomers showed 10-fold higher affinity for 5-HT receptors than (R)-forms, attributed to steric hindrance in the ligand-binding pocket .
Q. What analytical methods are optimal for detecting trace impurities in this compound?
Answer:
Q. Table 2: Impurity Profiling Techniques
| Technique | LOD (%) | Key Impurities Detected | Reference |
|---|---|---|---|
| LC-HRMS | 0.05 | Oxidation byproducts, solvents | |
| Chiral HPLC | 0.1 | Enantiomeric excess deviations |
Q. How can researchers design experiments to study metabolic pathways in vivo?
Answer:
- Isotope labeling : Synthesize -labeled analogs (e.g., -at C8) for tracking via LC-MS/MS in rodent plasma and liver microsomes .
- Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic routes .
- Data integration : Use pharmacokinetic modeling (e.g., NONMEM) to correlate in vitro metabolism with in vivo clearance .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?
Answer:
Q. How does the compound interact with lipid membranes in cellular uptake studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
